N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE
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Overview
Description
N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Cyclopropylation: The cyclopropyl group is added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Coupling with phenyl and phenoxy groups: The phenyl and phenoxy groups are introduced through a series of coupling reactions, such as Suzuki-Miyaura or Heck coupling, using appropriate boronic acids or halides.
Formation of the tetraazole ring: The tetraazole ring is formed through a cyclization reaction involving an azide and a nitrile compound under thermal or catalytic conditions.
Final amide formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper, and other transition metals for coupling reactions
Solvents: Dimethyl sulfoxide, tetrahydrofuran, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANAMIDE can be compared with other similar compounds, such as:
N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETAMIDE: This compound has a similar structure but differs in the acetamide group, which may result in different chemical and biological properties.
N-{4-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANAMIDE: This compound has a butanamide group, which may affect its solubility and reactivity compared to the propanamide derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-2-[4-(tetrazol-1-yl)phenoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-14(35-19-10-8-17(9-11-19)32-13-27-30-31-32)22(34)28-16-4-6-18(7-5-16)33-20(15-2-3-15)12-21(29-33)23(24,25)26/h4-15H,2-3H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJIWNWXEYLTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3CC3)OC4=CC=C(C=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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